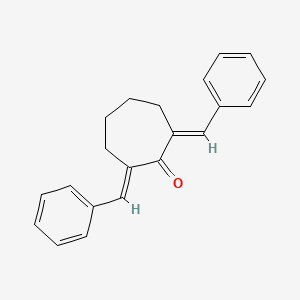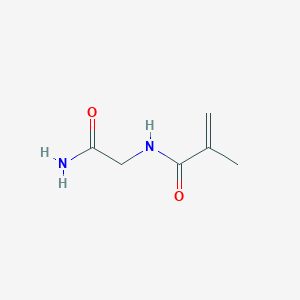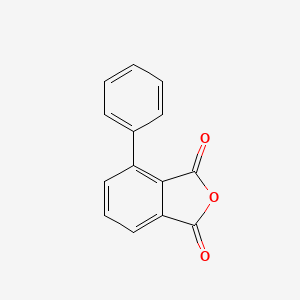![molecular formula C10H10F3NO4S B14752025 Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate CAS No. 2285-27-0](/img/structure/B14752025.png)
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and a carbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with target molecules, further enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate.
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different substitution pattern on the benzene ring
Uniqueness
This compound is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical properties such as high stability, lipophilicity, and strong electron-withdrawing effects. These properties make it a valuable compound in various chemical and biological applications .
Propiedades
Número CAS |
2285-27-0 |
|---|---|
Fórmula molecular |
C10H10F3NO4S |
Peso molecular |
297.25 g/mol |
Nombre IUPAC |
ethyl N-[3-(trifluoromethyl)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C10H10F3NO4S/c1-2-18-9(15)14-19(16,17)8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
Clave InChI |
CPBCJCICRUVGEK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)




![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)


